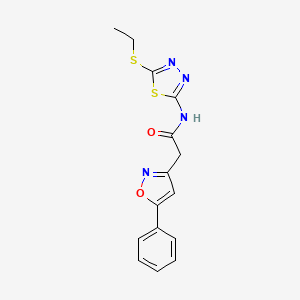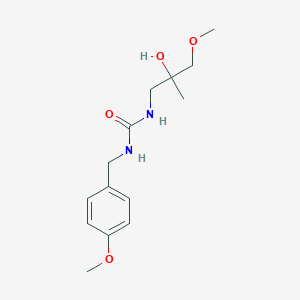
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHS-828 and belongs to the class of sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Gene Expression Studies
Sulfonamide compounds, including derivatives similar to 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) utilized compounds from sulfonamide-focused libraries to evaluate their effectiveness in cell-based antitumor screens. Two compounds, identified as E7010 and E7070, exhibited potent cell cycle inhibition properties and progressed to clinical trials due to their preliminary clinical activities. High-density oligonucleotide microarray analysis further characterized these antitumor sulfonamides, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways for each class. This approach underscores the potential of sulfonamides in oncology, particularly in understanding the structure-gene expression relationship and the development of novel antitumor agents Owa et al., 2002.
Photochemical Applications for Cancer Treatment
In a different domain, the photophysical and photochemical properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have been studied by Pişkin et al. (2020). These properties make the compound a promising photosensitizer for photodynamic therapy, an alternative cancer treatment method. The study highlights the compound's high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photodynamic therapy mechanisms. Such findings indicate the utility of sulfonamide derivatives in developing treatments that leverage light-induced reactions to target cancer cells effectively Pişkin et al., 2020.
Chlorination Reagent
Moreover, N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent by Pu et al. (2016). This compound efficiently chlorinates various organic substrates, including phenols and anisoles, yielding chlorinated products in good to high yields. The study emphasizes the reagent's convenience and economy for synthesizing chlorinated organic compounds, highlighting its potential utility in chemical synthesis and industrial applications Pu et al., 2016.
Antifungal Screening
Lastly, the synthesis and antifungal screening of novel azetidin-2-ones by Gupta and Halve (2015) explored the antifungal activity of compounds structurally related to this compound. Their work demonstrates significant antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of sulfonamide derivatives in developing new antifungal agents Gupta and Halve, 2015.
Eigenschaften
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLHSCTCASIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
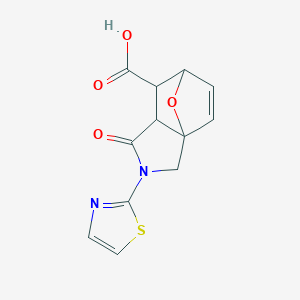
![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
![2-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2485902.png)
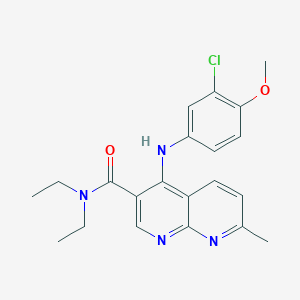


![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
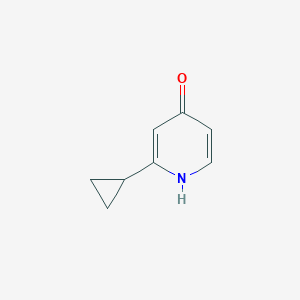
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)
